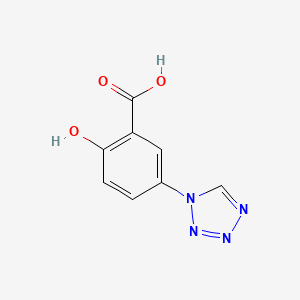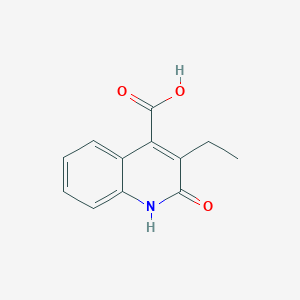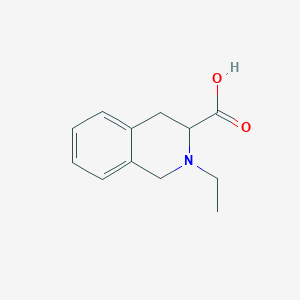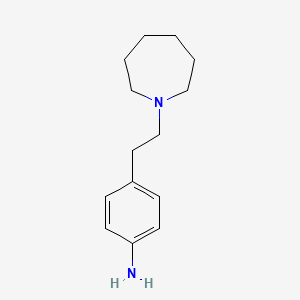
4-(2-Azepan-1-yl-ethyl)-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Azepan-1-yl-ethyl)-phenylamine is an organic compound that features a phenylamine group attached to an azepane ring via an ethyl chain. This compound is of interest due to its unique structure, which combines the properties of both aromatic amines and azepane rings, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azepan-1-yl-ethyl)-phenylamine typically involves the reaction of 4-bromoethylbenzene with azepane in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4-(2-Azepan-1-yl-ethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, sulfonation using fuming sulfuric acid, and halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro-4-(2-Azepan-1-yl-ethyl)-phenylamine.
Reduction: Cyclohexyl-4-(2-Azepan-1-yl-ethyl)-amine.
Substitution: this compound derivatives with various substituents on the aromatic ring.
科学研究应用
4-(2-Azepan-1-yl-ethyl)-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 4-(2-Azepan-1-yl-ethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance the binding affinity of the compound to its target, while the phenylamine group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(2-Azepan-1-yl-ethyl)-2-phenylacetamide: Similar structure but with an acetamide group instead of an amine.
4-(2-Azepan-1-yl)-phenylamine: Lacks the ethyl chain, directly connecting the azepane ring to the phenylamine group.
2-(2-Azepan-1-yl-ethyl)-phenylamine: The azepane ring is attached to the ortho position of the phenylamine group.
Uniqueness
4-(2-Azepan-1-yl-ethyl)-phenylamine is unique due to the presence of both the azepane ring and the ethyl chain, which can influence its chemical reactivity and biological activity. The combination of these structural features can enhance its versatility in various applications, making it a valuable compound in research and industry.
属性
IUPAC Name |
4-[2-(azepan-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16/h5-8H,1-4,9-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARSMQUCRTVKGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
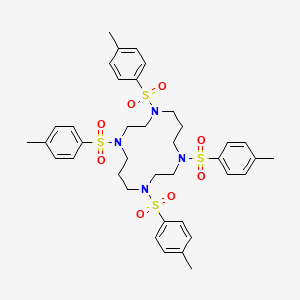
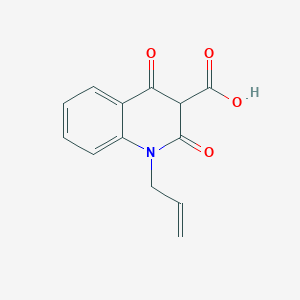
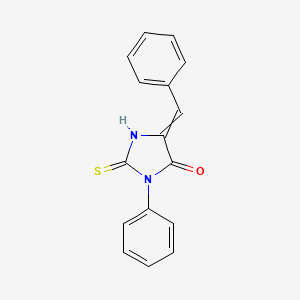
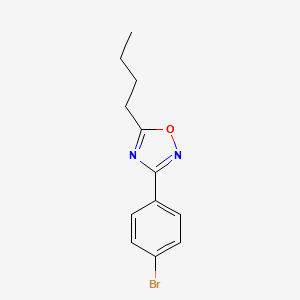
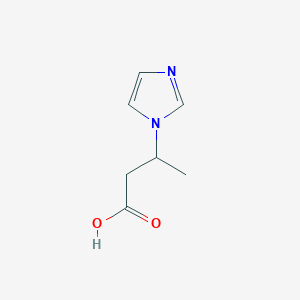
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
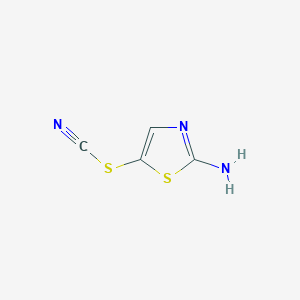

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

